![molecular formula C25H20N2O4 B2997293 Fmoc-(S)-3-Amino-3-(3-cyano-phenyl)-propionic acid CAS No. 507472-23-3](/img/structure/B2997293.png)
Fmoc-(S)-3-Amino-3-(3-cyano-phenyl)-propionic acid
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Overview
Description
Scientific Research Applications
Self-Assembly and Hydrogelation
- Fmoc-modified amino acids and peptides, including those similar to Fmoc-(S)-3-Amino-3-(3-cyano-phenyl)-propionic acid, are known for their self-assembly features. These compounds, due to the hydrophobicity and aromaticity of the Fmoc moiety, can promote the association of building blocks. This property is leveraged in applications like cell cultivation, bio-templating, and the development of hydrogels in aqueous solvents (Tao, Levin, Adler‐Abramovich, & Gazit, 2016).
Drug Delivery and Therapeutic Applications
- The self-assembly properties of Fmoc-modified amino acids are also significant in drug delivery systems. These compounds can form stable nanostructures that are useful in the delivery of therapeutic agents (Ryan, Anderson, & Nilsson, 2010). Additionally, their incorporation into resin-based composites has shown antibacterial capabilities, which are not cytotoxic to mammalian cells (Schnaider et al., 2019).
Optical and Catalytic Properties
- The optical and catalytic properties of Fmoc-modified amino acids have been explored, with potential applications in bio-templating and as catalysts in various chemical reactions. The unique structural properties of these compounds contribute to their effectiveness in these applications (Fields & Noble, 2009).
Analytical Chemistry
- In the field of analytical chemistry, Fmoc-modified amino acids are used in high-performance liquid chromatography (HPLC) for amino acid analysis. This method offers high automatic throughput and baseline resolution of common Fmoc-amino acids (Heems, Luck, Fraudeau, & Vérette, 1998).
Peptide Synthesis
- Fmoc-modified amino acids are crucial in solid-phase peptide synthesis, providing a convenient route to synthesize peptides and peptidomimetics. This methodology has been enhanced by the introduction of various solid supports, linkages, and side chain protecting groups (Busnel et al., 2005).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(3S)-3-(3-cyanophenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2O4/c26-14-16-6-5-7-17(12-16)23(13-24(28)29)27-25(30)31-15-22-20-10-3-1-8-18(20)19-9-2-4-11-21(19)22/h1-12,22-23H,13,15H2,(H,27,30)(H,28,29)/t23-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTDRHDRSYRSZJX-QHCPKHFHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C4=CC=CC(=C4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC(=O)O)C4=CC=CC(=C4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-(S)-3-Amino-3-(3-cyano-phenyl)-propionic acid |
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